(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the benzodioxole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxy and methoxy groups: These groups can be added via etherification reactions using ethyl and methyl alcohols in the presence of an acid catalyst.
Glycosylation: The attachment of the sugar moiety (oxan-2-yl group) is typically done through a glycosylation reaction, where the sugar donor reacts with the acceptor molecule under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on various biological pathways.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: The compound could act as an agonist or antagonist at various receptor sites.
Modulation of signaling pathways: The compound could affect cellular signaling pathways by interacting with key proteins or other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
1-(4-Fluorophenyl)piperazine: A compound used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of (5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one lies in its complex structure, which includes multiple functional groups and a glycosylated benzodioxole core. This structure provides a unique combination of chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
73839-73-3 |
---|---|
Molecular Formula |
C29H34O13 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H34O13/c1-4-37-27-18(35-2)5-12(6-19(27)36-3)21-13-7-16-17(40-11-39-16)8-14(13)26(15-10-38-28(34)22(15)21)42-29-25(33)24(32)23(31)20(9-30)41-29/h5-8,15,20-26,29-33H,4,9-11H2,1-3H3/t15-,20+,21+,22-,23+,24-,25+,26-,29-/m0/s1 |
InChI Key |
AQFTVPOQLUBUKA-JKTVECJGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.